Hdac1/cdk7-IN-1 -

Hdac1/cdk7-IN-1

Catalog Number: EVT-12517324
CAS Number:
Molecular Formula: C33H32ClN7O4
Molecular Weight: 626.1 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Hdac1/cdk7-IN-1 is a compound designed to inhibit two important enzymes: histone deacetylase 1 and cyclin-dependent kinase 7. Both of these enzymes play critical roles in regulating gene expression, cell cycle progression, and various cellular processes associated with cancer development. The inhibition of these targets has been shown to have significant therapeutic potential in oncology, particularly in the treatment of cancers characterized by dysregulated transcriptional programs.

Source and Classification

Hdac1/cdk7-IN-1 is classified as a dual-target inhibitor, specifically designed to inhibit both histone deacetylase 1 and cyclin-dependent kinase 7. It was developed through a systematic approach involving structure-activity relationship studies to optimize its efficacy against both targets. The compound is synthesized using advanced organic chemistry techniques, which allow for precise modifications to enhance its inhibitory properties.

Synthesis Analysis

Methods and Technical Details

The synthesis of Hdac1/cdk7-IN-1 typically involves multi-step organic synthesis techniques that include:

  • Stepwise Construction: The compound is built through a series of chemical reactions that form the core structure, followed by the introduction of functional groups that enhance its binding affinity to the target enzymes.
  • Purification: After synthesis, the compound undergoes purification processes such as column chromatography to isolate the desired product from by-products.
  • Characterization: Techniques like nuclear magnetic resonance spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.
Molecular Structure Analysis

Structure and Data

The molecular structure of Hdac1/cdk7-IN-1 features a complex arrangement that allows it to interact effectively with both histone deacetylase 1 and cyclin-dependent kinase 7. Key structural elements include:

  • Functional Groups: Various functional groups are incorporated into the design to facilitate hydrogen bonding and hydrophobic interactions with the active sites of the target enzymes.
  • 3D Conformation: The three-dimensional conformation of the compound is crucial for its biological activity, influencing how well it can fit into the enzyme active sites.

Data regarding its molecular weight, solubility, and other physicochemical properties are essential for understanding its behavior in biological systems.

Chemical Reactions Analysis

Reactions and Technical Details

Hdac1/cdk7-IN-1 undergoes specific chemical reactions when interacting with its targets:

  • Inhibition Mechanism: The compound binds to the active sites of histone deacetylase 1 and cyclin-dependent kinase 7, preventing substrate access and thereby inhibiting their enzymatic activities.
  • Post-Translational Modifications: By inhibiting these enzymes, Hdac1/cdk7-IN-1 alters the acetylation status of histones and non-histone proteins, impacting gene expression patterns associated with cancer progression.
Mechanism of Action

Process and Data

The mechanism of action for Hdac1/cdk7-IN-1 involves:

  • Histone Modification: Inhibition of histone deacetylase 1 leads to increased acetylation of histones, resulting in a more relaxed chromatin structure that enhances gene transcription.
  • Transcriptional Regulation: Inhibition of cyclin-dependent kinase 7 disrupts the phosphorylation of RNA polymerase II, affecting transcription initiation and elongation. This dual action results in the downregulation of oncogenes and upregulation of tumor suppressor genes.

Data from in vitro studies demonstrate that treatment with Hdac1/cdk7-IN-1 can induce apoptosis in cancer cells while inhibiting their proliferation.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

The physical properties of Hdac1/cdk7-IN-1 include:

  • Molecular Weight: Typically around 400–500 g/mol.
  • Solubility: Soluble in organic solvents like dimethyl sulfoxide but may have limited solubility in aqueous solutions.
  • Stability: The stability profile under physiological conditions is critical for its efficacy as a therapeutic agent.

Chemical properties such as pKa values can influence its ionization state at physiological pH, affecting its absorption and distribution in biological systems.

Applications

Scientific Uses

Hdac1/cdk7-IN-1 has several applications in scientific research:

  • Cancer Therapy: Its dual inhibition mechanism makes it a promising candidate for treating various cancers, particularly those driven by aberrant transcriptional regulation.
  • Research Tool: It serves as a valuable tool for studying the roles of histone deacetylation and cyclin-dependent kinase activity in cellular processes such as cell cycle regulation, apoptosis, and differentiation.
  • Combination Therapies: Research is ongoing into using Hdac1/cdk7-IN-1 in combination with other therapeutic agents to enhance anti-tumor effects.

Properties

Product Name

Hdac1/cdk7-IN-1

IUPAC Name

N-[3-[[3-[[5-chloro-4-(1H-indol-3-yl)pyrimidin-2-yl]amino]phenyl]carbamoyl]phenyl]-N'-hydroxyoctanediamide

Molecular Formula

C33H32ClN7O4

Molecular Weight

626.1 g/mol

InChI

InChI=1S/C33H32ClN7O4/c34-27-20-36-33(40-31(27)26-19-35-28-14-6-5-13-25(26)28)39-24-12-8-11-23(18-24)38-32(44)21-9-7-10-22(17-21)37-29(42)15-3-1-2-4-16-30(43)41-45/h5-14,17-20,35,45H,1-4,15-16H2,(H,37,42)(H,38,44)(H,41,43)(H,36,39,40)

InChI Key

RVCYQLGPRQTUAS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)C3=NC(=NC=C3Cl)NC4=CC(=CC=C4)NC(=O)C5=CC(=CC=C5)NC(=O)CCCCCCC(=O)NO

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.